Lipophilicity (logP) Comparison: 3,4-Dimethyl vs. Unsubstituted and 4-Methyl Benzenesulfonamide Analogs
The target compound N-(4-methoxyphenyl)-3,4-dimethylbenzenesulfonamide exhibits a computed logP of 3.8772, compared to 3.6498 for the unsubstituted parent N-(4-methoxyphenyl)benzenesulfonamide and approximately 3.56 for N-(4-methoxyphenyl)-4-methylbenzenesulfonamide [1]. The incremental increase of 0.23 logP units over the unsubstituted analog and ~0.32 units over the 4-methyl analog reflects the additive hydrophobic contribution of the second methyl group at the 3-position of the sulfonyl phenyl ring. This is consistent with the established Hansch π-value for aromatic methyl substitution (π ≈ 0.52–0.56 per methyl group), though measured logP increments are modulated by intramolecular conformational effects [2][3].
| Evidence Dimension | Octanol-water partition coefficient (computed logP) |
|---|---|
| Target Compound Data | logP = 3.8772 |
| Comparator Or Baseline | Comparator 1: N-(4-methoxyphenyl)benzenesulfonamide, logP = 3.6498; Comparator 2: N-(4-methoxyphenyl)-4-methylbenzenesulfonamide, logP ≈ 3.56 |
| Quantified Difference | ΔlogP = +0.23 (vs. unsubstituted); ΔlogP ≈ +0.32 (vs. 4-methyl analog) |
| Conditions | Computed logP values from vendor/database entries; target compound from ChemDiv; comparators from ChemSrc and BOC Sciences |
Why This Matters
A logP of ~3.9 positions this compound in the upper range of the optimal lipophilicity window (logP 1–4) for oral drug-like molecules, offering enhanced membrane permeability potential compared to its less lipophilic analogs, which may translate to improved cell-based assay performance in phenotypic screening campaigns.
- [1] BOC Sciences. N-(4-Methoxyphenyl)benzenesulfonamide (CAS 7471-26-3). Property data: LogP 3.64980. Available at: https://buildingblock.bocsci.com (accessed 2026). View Source
- [2] Hansch, C.; Leo, A.; Hoekman, D. Exploring QSAR: Hydrophobic, Electronic, and Steric Constants; American Chemical Society: Washington, DC, 1995. View Source
- [3] Waring, M.J. Lipophilicity in drug discovery. Expert Opin. Drug Discov. 2010, 5, 235–248. View Source
